tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate
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Overview
Description
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a sulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2,2-dimethyl-3-sulfanylpropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a dihydroxypropyl group instead of a sulfanylpropyl group.
tert-Butyl N-(2,2-dimethyl-3-hydroxypropyl)carbamate: Similar structure but with a hydroxypropyl group instead of a sulfanylpropyl group.
Uniqueness
tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-9(2,3)13-8(12)11-6-10(4,5)7-14/h14H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
ZHGOAGUIIUHTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS |
Origin of Product |
United States |
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